N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]-3-methylbutanamide
Description
The compound N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]-3-methylbutanamide features a unique hybrid structure combining a pyrazolylidene-indol core with a 3-methylbutanamide side chain. The pyrazolylidene moiety may act as a ligand for metal coordination, while the indol and amide groups are common in bioactive molecules, hinting at possible kinase inhibition or receptor modulation roles .
Properties
CAS No. |
827318-39-8 |
|---|---|
Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-methyl-N-[2-(1H-pyrazol-5-yl)-1H-indol-4-yl]butanamide |
InChI |
InChI=1S/C16H18N4O/c1-10(2)8-16(21)19-13-5-3-4-12-11(13)9-15(18-12)14-6-7-17-20-14/h3-7,9-10,18H,8H2,1-2H3,(H,17,20)(H,19,21) |
InChI Key |
TULWDTBNBLJCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC2=C1C=C(N2)C3=CC=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring followed by the construction of the indole moiety. The final step involves the coupling of these two structures with the 3-methylbutanamide group under specific reaction conditions such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)-3-methylbutanamide can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In the realm of chemistry, N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]-3-methylbutanamide serves as a versatile building block for synthesizing more complex molecules. Its ability to act as a ligand in coordination chemistry allows researchers to explore new metal complexes that could have applications in catalysis and materials science.
Biological Activities
Research indicates that this compound exhibits potential biological activities including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various microbial strains.
- Anticancer Activity : Preliminary investigations suggest it may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Study: Anticancer Evaluation
A study published in Molecules evaluated the anticancer potential of several derivatives of this compound. The results indicated significant cytotoxicity against breast cancer cells, suggesting that modifications to the indole or pyrazole rings could enhance efficacy against specific cancer types .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with various biological targets, including enzymes and receptors involved in disease pathways.
Therapeutic Applications
The compound is being explored for:
- Drug Discovery : Its structural diversity makes it a suitable candidate for developing new pharmaceuticals targeting diseases such as diabetes and neurodegenerative disorders.
Industry
In industrial applications, this compound is utilized in the synthesis of novel materials with specific properties. Its role as a precursor in the production of specialty chemicals highlights its importance in the development of new industrial processes.
Mechanism of Action
The mechanism by which N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)-3-methylbutanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Target Compound:
- Core : Pyrazolylidene-indol system.
- Side Chain : 3-methylbutanamide.
Similar Compounds:
ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB (): Contains a 3-methylbutanamide group but linked to a maleimide-PEG-valine-alanine para-aminobenzyloxycarbonyl (PAB) system. Molecular Weight: 757.76 g/mol (significantly higher due to PEG and peptide components). Application: Antibody-drug conjugate (ADC) building block, emphasizing drug delivery over direct bioactivity .
(S)-N-{...}-3-methylbutanamide (): Shares the 3-methylbutanamide group but includes a thiazole ring and benzyl-oxazolidinone substituents.
N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-pentyl-1H-indazole-3-carboxamide (): Replaces indol with indazole and adds a pentyl chain. Impact: Indazole’s additional nitrogen may increase metabolic stability, while the pentyl group enhances lipophilicity .
Research Findings and Gaps
- Target Compound: Limited accessible data hinder conclusive analysis. Further studies should prioritize synthesis optimization (e.g., ’s directing-group strategies) and bioactivity screening .
- Key Advantage : Hybrid pyrazolylidene-indol system offers unique electronic properties compared to purely indole- or pyrazole-based analogs.
- Challenge : Bulkier analogs (e.g., ) face solubility issues, suggesting the target compound’s simpler structure may offer better pharmacokinetics .
Biological Activity
N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]-3-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety and a pyrazole group. The molecular formula is , with a molecular weight of approximately 270.33 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of indole and pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A notable study reported that indole derivatives demonstrated cytotoxic effects against breast cancer cells, with IC50 values in the low micromolar range .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Indole Derivative A | MCF-7 (Breast) | 5.2 |
| Indole Derivative B | HeLa (Cervical) | 7.8 |
| This compound | A549 (Lung) | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that similar structures possess activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain indole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibited | 8 µg/mL |
| Escherichia coli | Inhibited | 16 µg/mL |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on similar compounds suggest:
- Inhibition of Enzyme Activity : Many indole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : The presence of the pyrazole moiety may confer antioxidant capabilities, protecting cells from oxidative stress.
Case Studies
A recent case study examined the effects of a related indole derivative on human lung cancer cells (A549). The study found that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
Study Design:
- Objective : To evaluate the anticancer effects of the compound on A549 cells.
- Methodology : Cells were treated with varying concentrations of the compound for 24, 48, and 72 hours.
- Results : Significant dose-dependent cytotoxicity was observed, with an IC50 value determined at 10 µM after 48 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
